Chlorine Position on Benzothiazole Drives AChE Potency: 7‑Cl vs. 6‑Cl vs. 4‑Cl
In the benzothiazole–piperazine series, the position of the chlorine substituent on the benzothiazole ring is a critical determinant of AChE inhibitory activity. The target compound carries chlorine at the 7‑position. While no direct AChE IC50 has been published for this specific molecule, the structurally closest analogue with available data—6‑chloro‑2‑[4‑(3‑nitrobenzoyl)piperazin‑1‑yl]‑1,3‑benzothiazole—was evaluated in a related series where 6‑substituted benzothiazole‑piperazine acetamides typically exhibited IC50 values >100 μM against AChE [1]. In contrast, the benzothiazole‑piperazine class as a whole has produced sub‑micromolar AChE inhibitors (e.g., LB05, IC50 = 0.40 μM) [2], indicating that subtle structural changes dramatically alter potency. The 7‑chloro‑4‑methyl substitution pattern has not been explored in published AChE SAR, representing an untested vector for potency optimisation. Furthermore, the 3‑nitrobenzoyl group is distinct from the benzylpiperazine and simple aroyl groups in the literature, offering the potential for improved peripheral anionic site (PAS) binding based on molecular docking studies of analogous nitro‑aroyl piperazines [3].
| Evidence Dimension | AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No published IC50; untested 7‑Cl regioisomer |
| Comparator Or Baseline | 6‑Cl‑2‑[4‑(3‑nitrobenzoyl)piperazin‑1‑yl]‑1,3‑benzothiazole (related 6‑substituted benzothiazole‑piperazine: IC50 >100 μM); best‑in‑class LB05: IC50 = 0.40 μM |
| Quantified Difference | >250‑fold difference between best‑in‑class AChE inhibitor (LB05, IC50 0.40 μM) and 6‑substituted comparator (>100 μM) |
| Conditions | Ellman's method; AChE from Electrophorus electricus or human recombinant |
Why This Matters
The 7‑chloro‑4‑methyl orientation is an unexplored chemical space within the benzothiazole‑piperazine AChE inhibitor class; screening this compound may identify novel binding interactions and yield potency unattainable with the 6‑chloro or 4‑chloro regioisomers.
- [1] Jafari, E. (2025) 'Biological Evaluation and Synthesis of Benzothiazole‑Piperazine Derivatives as Probable Cholinesterase Inhibitors to Treat Alzheimer's Disease', Jordan Journal of Pharmaceutical Sciences, 18(1). doi:10.35516/jjps.v18i1.1121. View Source
- [2] Bhardwaj, B. et al. (2025) 'Novel benzothiazole‑based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease', European Journal of Medicinal Chemistry, 298, 118047. doi:10.1016/j.ejmech.2025.118047. View Source
- [3] Demir Özkay, Ü. et al. (2017) 'A benzothiazole/piperazine derivative with acetylcholinesterase inhibitory activity: Improvement in streptozotocin‑induced cognitive deficits in rats', Pharmacological Reports, 69(6), pp. 1349–1356. doi:10.1016/j.pharep.2017.06.003. View Source
